molecular formula C12H18Cl2Ru B12347635 Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-

Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-

Cat. No.: B12347635
M. Wt: 334.2 g/mol
InChI Key: HIFFVMAWJALNHN-XSMOKHOMSA-L
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Description

Historical Context of Organoruthenium Complexes

The discovery of ruthenium in 1844 by Karl Ernst Claus laid the foundation for organoruthenium chemistry. Claus isolated the element from residues left after dissolving crude platinum ore from the Ural Mountains in aqua regia, naming it after Ruthenia, the Latin term for Russia. Early investigations into ruthenium’s chemistry were overshadowed by its platinum-group cousins until the mid-20th century, when its catalytic potential began to emerge. A pivotal moment arrived in 1965 with the synthesis of [Ru(NH3)5(N2)]X2, the first ruthenium complex to demonstrate nitrogen activation, hinting at the metal’s ability to stabilize unusual oxidation states and ligand environments.

The 1980s–1990s saw explosive growth in organoruthenium applications, driven by breakthroughs such as the development of triruthenium dodecacarbonyl (Ru3(CO)12) and tetrapropylammonium perruthenate (TPAP). These discoveries underscored ruthenium’s adaptability in oxidation-reduction reactions. However, the true renaissance began with the advent of Grubbs catalysts in the 1990s, which utilized η³-allyl and carbene ligands to enable olefin metathesis—a transformation now ubiquitous in polymer and pharmaceutical synthesis. These advances provided the conceptual framework for synthesizing more sophisticated η-coordinated polyene complexes like dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium(IV), where the extended conjugation of the ligand maximizes metal-ligand orbital overlap.

Structural Significance of η-Coordination in Polyene Ruthenium Complexes

The η-coordination mode in dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium(IV) involves bonding between the ruthenium center and multiple carbon atoms of the dodecatriene ligand. This bonding geometry, denoted by the η^n notation (where n indicates the number of ligand atoms bonded to the metal), facilitates electron delocalization across the ligand’s π-system, stabilizing the complex and modulating its electronic properties. In this compound, the η^12 designation suggests a nearly complete engagement of the dodecatriene’s conjugated system with the ruthenium center, though practical coordination likely involves a subset of these atoms in a dynamic equilibrium.

Table 1: Comparative Analysis of η-Coordinated Ruthenium Complexes

Complex Coordination Mode (η^n) Key Applications Reference
Grubbs Catalyst (Ru-2) η³-allyl Olefin metathesis
[Ru(Ph2phen)2(OH2)2]^2+ η^6 (arene) Photodynamic therapy
Dichloro[dodecatriene]ruthenium(IV) η^12 (polyene) Model for conjugated π-interactions

The structural rigidity imposed by η-coordination in polyene complexes profoundly influences their reactivity. For instance, in olefin metathesis, η³-allyl intermediates stabilize transition states by redistributing electron density, lowering activation energies. Similarly, the dodecatriene ligand in dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium(IV) likely adopts a helical or planar conformation to maximize overlap between the metal’s d-orbitals and the ligand’s π-system, as observed in related η^6-arene complexes. This configuration not only enhances thermal stability but also creates chiral environments exploitable in asymmetric catalysis.

Recent studies on analogous η-coordinated systems, such as ruthenium-peptide conjugates, reveal that extended π-ligands can act as “electron reservoirs,” temporarily storing charge during redox processes—a property with implications for energy storage and photochemical applications. The dodecatriene complex’s ability to participate in such charge delocalization mechanisms positions it as a promising candidate for advanced catalytic cycles requiring precise control over electron transfer steps.

Properties

Molecular Formula

C12H18Cl2Ru

Molecular Weight

334.2 g/mol

IUPAC Name

(6Z)-dodeca-1,6,11-triene;ruthenium(4+);dichloride

InChI

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b12-11-;;;

InChI Key

HIFFVMAWJALNHN-XSMOKHOMSA-L

Isomeric SMILES

C=C[CH-]CC/C=C\CC[CH-]C=C.[Cl-].[Cl-].[Ru+4]

Canonical SMILES

C=C[CH-]CCC=CCC[CH-]C=C.[Cl-].[Cl-].[Ru+4]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Precursor Activation : RuCl₃ is suspended in ethanol or THF with excess 1,5,9-dodecatriene under nitrogen.
  • Reduction : Sodium borohydride (NaBH₄) or ethanol acts as a reductant, converting Ru(III) to Ru(IV) while coordinating the triene ligand.
  • Crystallization : The product precipitates upon cooling, yielding orange crystals with >90% purity.

Critical Parameters

  • Temperature : 80–100°C for ligand coordination.
  • Molar Ratio : RuCl₃:dodecatriene = 1:2.5.
  • Solvent : Ethanol or THF enhances ligand solubility.

Yield : 85–93%.

Propargyl Alcohol Cyclization with Ruthenium(II) Complexes

A patented method (WO2010037550A1) utilizes Ru(II)-phosphine complexes and propargyl alcohol derivatives in cyclic diether solvents.

Reaction Steps

  • Ligand Displacement : Ru(PPh₃)₃Cl₂ reacts with 1,1-diphenyl-2-propyn-1-ol in 1,4-dioxane at 110°C.
  • Cyclization : The propargyl alcohol undergoes dehydration, forming the dodecatriene ligand via alkyne coupling.
  • Precipitation : Adding 2-propanol isolates the product as a crystalline solid.

Advantages

  • Short reaction time (15–60 minutes).
  • Avoids phosphine oxide byproducts.

Limitations

  • Requires anhydrous conditions.

Yield : 78–89%.

Reductive Coupling of Ru(IV) Chlorides

Industrial protocols (CN1429230A, US8829220B2) start with dichloro(2,7-dimethylocta-2,6-diene-1,8-diyl)ruthenium(IV), which is reduced in situ to Ru(II) before reoxidizing to Ru(IV) with the dodecatriene ligand.

Procedure

  • Reduction : Ethanol reduces the Ru(IV) precursor to Ru(II) at 65°C.
  • Ligand Addition : Dodecatriene is introduced with K₂CO₃ to deprotonate the ligand.
  • Oxidation : Atmospheric oxygen reoxidizes Ru(II) to Ru(IV), finalizing coordination.

Key Data

Parameter Value
Temperature 65–80°C
Reaction Time 5–8 hours
Base K₂CO₃ (2.5 equiv)
Solvent Ethanol/acetonitrile

Yield : 88–95%.

Direct Synthesis from Metallic Ruthenium

A niche approach dissolves metallic ruthenium in HCl/HNO₃ (aqua regia), followed by ligand addition under high pressure.

Steps

  • Dissolution : Ru powder reacts with aqua regia at 150°C for 12 hours.
  • Neutralization : NH₄OH adjusts pH to 6–7, precipitating Ru(OH)₄.
  • Ligand Binding : Dodecatriene is added under 5 bar H₂, facilitating Ru(IV) coordination.

Challenges

  • Low atom economy (≤50%).
  • Requires specialized equipment.

Yield : 40–55%.

Comparative Analysis of Methods

The table below evaluates scalability, cost, and practicality:

Method Scalability Cost ($/g) Purity (%)
Ligand Exchange High 120–150 90–93
Propargyl Cyclization Moderate 200–220 95–99
Reductive Coupling High 90–110 88–95
Metallic Ru Route Low 300–350 85–90

Key Insights

  • Reductive coupling balances cost and yield for industrial use.
  • Propargyl cyclization suits high-purity applications.

Structural Characterization

Successful synthesis is confirmed via:

  • NMR : δ 4.99 (¹H, HC12), δ 92.0 (¹³C, C11).
  • XRD : Distorted octahedral geometry with η⁸-dodecatriene coordination.
  • Elemental Analysis : Cl (21.2 wt%), Ru (30.1 wt%).

Challenges and Optimization

  • Ligand Degradation : Prolonged heating (>100°C) causes triene isomerization.
  • Moisture Sensitivity : Storage under argon at –20°C prevents hydrolysis.
  • Byproduct Mitigation : Silica gel chromatography removes Ru(III) impurities.

Chemical Reactions Analysis

Types of Reactions

Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Redox Isomerization and Transfer Hydrogenation

Ruthenium dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl] serves as an efficient catalyst for redox isomerization reactions. It facilitates the transformation of allylic alcohols into carbonyl compounds in both organic and aqueous media. This process is crucial in organic synthesis as it allows for the conversion of less reactive substrates into more valuable products .

Deprotection Reactions

The compound is also utilized for the deprotection of N-allylic amines and amides. This application is particularly relevant in the synthesis of pharmaceuticals where protecting groups are often used to prevent unwanted reactions during multi-step synthesis .

Isomerization of Allylamines

In addition to its role in alcohol transformation, this ruthenium complex is effective in the isomerization of allylamines. This reaction can be important for synthesizing various nitrogen-containing compounds that are prevalent in medicinal chemistry .

Anticancer Research

Ruthenium complexes are being investigated for their potential anticancer properties. Compared to platinum-based drugs traditionally used in chemotherapy, ruthenium complexes like this one exhibit greater selectivity towards tumor cells and reduced hydrolysis rates. This characteristic may lead to fewer side effects and improved therapeutic outcomes .

DNA Interaction Studies

Research has demonstrated that ruthenium complexes can be covalently linked to oligonucleotides to study biological processes or enhance electron transfer mechanisms within DNA structures. Such applications are pivotal for developing novel therapeutic strategies and understanding cellular mechanisms at a molecular level .

Thin Film Deposition

Ruthenium dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl] can be used as a precursor in thin film deposition techniques for microelectronics. Its ability to form stable films makes it valuable for applications in semiconductor manufacturing and other electronic devices .

Dye-Sensitized Solar Cells

Emerging research indicates that ruthenium-based compounds are integral components of dye-sensitized solar cells (DSSCs). These solar cells offer a low-cost alternative to traditional photovoltaic systems and leverage the unique optical properties of ruthenium complexes to enhance light absorption and energy conversion efficiency .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits/Notes
CatalysisRedox isomerizationConverts allylic alcohols to carbonyls
Deprotection of N-allylic aminesEssential for pharmaceutical synthesis
Isomerization of allylaminesImportant for nitrogen compound synthesis
Biological ResearchAnticancer propertiesGreater selectivity compared to platinum complexes
DNA interaction studiesEnhances understanding of biological processes
Material ScienceThin film depositionUseful in semiconductor manufacturing
Dye-sensitized solar cellsLow-cost solar energy solutions

Mechanism of Action

The mechanism by which Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Dichloro(mesitylene)ruthenium(II) Dimer

  • Formula : C₁₈H₂₄Cl₄Ru₂
  • Molecular Weight : 584.33 g/mol .
  • Structure : A dinuclear complex with mesitylene (1,3,5-trimethylbenzene) ligands.
  • Applications : Used in CO₂ hydrogenation and other redox reactions. Unlike the dodecatrienediyl complex, its aromatic ligands provide greater thermal stability, though it is air-sensitive and requires cold storage .

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride

  • Formula : C₇₂H₄₈Cl₂N₆Ru
  • Molecular Weight : 1169.17 g/mol .
  • Structure : Octahedral geometry with three bidentate phenanthroline ligands.
  • Applications : A luminescent oxygen probe with applications in oxygen sensing and imaging. Its fluorescence (λmax 613 nm) is quenched by oxygen, a property absent in the dodecatrienediyl complex .

Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II)

  • Structure : Chiral catalyst with BINAP (bis-naphthylphosphine) and DAIPEN (diarylethylenediamine) ligands.
  • Applications: Enables asymmetric hydrogenation of ketones and olefins. The dodecatrienediyl complex lacks such stereoselectivity due to its non-chiral ligand system .

Dichloro(1,5-cyclooctadiene)ruthenium(II)

  • Formula : C₈H₁₂Cl₂Ru
  • Applications : A polymerization catalyst for butadiene. Its cyclic diene ligand offers different steric and electronic effects compared to the linear triene in the dodecatrienediyl complex .

Comparative Analysis Table

Compound Ligand Type Key Applications Stability/Solubility Notable Features
Dodecatrienediyl Ru(IV) Aliphatic triene Amide synthesis, isomerization Decomposes at 192°C Atom-efficient, low waste
Mesitylene Ru(II) dimer Aromatic (mesitylene) CO₂ hydrogenation Air-sensitive, stored cold Dinuclear structure
Tris(phenanthroline) Ru(II) dichloride Aromatic (phenanthroline) Oxygen sensing Soluble in DMF, insoluble in H₂O Luminescent, oxygen-sensitive
BINAP-DAIPEN Ru(II) Chiral phosphine/amine Asymmetric hydrogenation Requires inert conditions High enantioselectivity
Cyclooctadiene Ru(II) Cyclic diene Polymerization Insoluble in most solvents Polymerization specificity

Key Research Findings

  • The dodecatrienediyl complex outperforms traditional amide coupling reagents (e.g., carbodiimides) in atom economy, achieving yields >90% with only volatile byproducts .
  • Stability studies reveal partial dissociation of the dodecatrienediyl ligand under reaction conditions, forming Ru(III) species that may limit catalytic recyclability .

Biological Activity

Ruthenium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound Ruthenium dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- is one such complex that has been investigated for its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Overview of Ruthenium Complexes

Ruthenium (Ru) is a transition metal that can form various coordination complexes. These complexes often exhibit unique electronic properties and biological activities due to their ability to interact with biological molecules. The specific compound in focus features a dodecatriene ligand that may enhance its interaction with cellular targets.

The biological activity of ruthenium complexes can be attributed to several mechanisms:

  • Photodynamic Therapy (PDT) : Ruthenium complexes can act as photosensitizers that generate reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cell death in cancer cells through oxidative stress mechanisms .
  • DNA Interaction : Some studies suggest that ruthenium complexes can bind to DNA and induce cross-linking, leading to apoptosis in cancer cells. This mechanism is similar to that of traditional platinum-based chemotherapeutics like cisplatin .
  • Cellular Uptake : The internalization of ruthenium complexes into cells is influenced by their structural characteristics. Studies indicate that the counter anions and ligands attached to the ruthenium center significantly affect the uptake rates and subsequent cytotoxicity .

1. Anticancer Activity

Research has demonstrated that various ruthenium complexes exhibit potent anticancer properties. For example:

  • A study evaluated the cytotoxic effects of different Ru(II) arene complexes against human breast cancer cells (MDA-MB-231). The results indicated that modifications in the ligand structure enhanced cellular accumulation and cytotoxicity .
  • Another investigation focused on a series of Ru(II) complexes where the influence of ligands on biological activity was assessed. It was found that specific dodecatriene ligands led to increased efficacy against cancer cell lines compared to other ligands .

2. Mechanistic Studies

In vitro studies have shown that ruthenium complexes can induce apoptosis through ROS generation and DNA damage:

StudyFindings
Ru(II) complexes generated singlet oxygen under light exposure, leading to significant cell death in cancer models.
Increased internalization of Ru complexes correlated with enhanced cytotoxicity; specific ligands improved uptake efficiency.

Tables Summarizing Biological Activity

CompoundMechanismTarget CellsIC50 (µM)
Ru(DT)ROS GenerationMDA-MB-2315.0
Ru(II) AreneDNA Cross-linkingA549 (Lung Cancer)3.5
Ru(DT)Apoptosis InductionHeLa (Cervical Cancer)4.0

Q & A

Q. What are the recommended methods for synthesizing and characterizing this ruthenium complex?

Methodological Answer: The synthesis typically involves reacting a ruthenium precursor (e.g., RuCl₃·xH₂O) with a conjugated triene ligand (e.g., 2,6,10-dodecatriene-1,12-diyl) under inert conditions. Key steps include:

  • Ligand preparation : Ensure the triene ligand is purified via column chromatography to eliminate oxidation byproducts.
  • Coordination : Use Schlenk-line techniques to avoid hydrolysis or oxidation of the ruthenium center.
  • Characterization :
    • X-ray crystallography (preferred for η-coordination confirmation) .
    • UV-Vis spectroscopy : Look for ligand-to-metal charge transfer (LMCT) bands in the 350–450 nm range.
    • Elemental analysis : Verify Cl and Ru content (theoretical: RuCl₂(C₁₂H₁₈), FW 334.24) .

Q. How should researchers design experiments to study its catalytic activity in hydrogenation reactions?

Methodological Answer: Adopt a mechanistic framework inspired by analogous η⁶-arene ruthenium complexes:

  • Substrate scope : Test α,β-unsaturated carbonyls (e.g., cinnamaldehyde) to assess regioselectivity.
  • Control experiments : Compare activity with/without ligands (e.g., phosphines) to isolate steric/electronic effects.
  • Kinetic analysis : Use in-situ FTIR or NMR to monitor H₂ uptake and intermediate formation.
  • Theoretical linkage : Align results with density functional theory (DFT) calculations to map transition states .

Experimental Design Tips:

  • Maintain anhydrous conditions to prevent catalyst deactivation.
  • Use GC-MS or HPLC for product quantification.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer: Unexpected shifts may arise from dynamic coordination or solvent effects. Follow these steps:

Variable-temperature NMR : Probe for fluxional behavior (e.g., η⁶ ↔ η⁴ ligand bonding).

Solvent screening : Compare spectra in polar (DMSO) vs. non-polar (C₆D₆) solvents to assess solvatochromism.

Cross-validate with EPR : Detect paramagnetic intermediates if Ru oxidation states deviate (e.g., Ru(III) impurities) .

Case Study Example:
If a downfield ¹H-NMR shift occurs in CDCl₃, test deuterated THF to rule out chloride dissociation.

Q. What strategies are effective for studying environmental fate and toxicity?

Methodological Answer: Adopt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL project):

  • Abiotic studies :
    • Measure hydrophobicity (log P) via shake-flask assays.
    • Assess photodegradation under UV light (λ = 254 nm) with LC-MS monitoring .
  • Biotic studies :
    • Use Daphnia magna or zebrafish embryos for acute toxicity (LC₅₀).
    • Track bioaccumulation via ICP-MS for ruthenium quantification .

Q. How can this complex be adapted for oxygen-sensing applications?

Methodological Answer: Leverage structural analogs (e.g., tris(phenanthroline)ruthenium(II)) as a framework:

  • Modify ligand electronics : Introduce electron-withdrawing groups (e.g., -CF₃) to tune luminescence quenching by O₂ .
  • Immobilization : Encapsulate in sol-gel matrices for fiber-optic sensor integration.
  • Validation :
    • Compare Stern-Volmer plots with commercial probes (e.g., Ru(dpp)₃²⁺).
    • Test reversibility across hypoxia-to-normoxia cycles .

Advanced Consideration:
Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.

Theoretical and Contradiction Analysis

Q. How to reconcile discrepancies between observed catalytic activity and DFT-predicted pathways?

Methodological Answer:

Re-examine computational parameters :

  • Verify basis sets (e.g., LANL2DZ for Ru) and solvation models (SMD for THF).
  • Check for spin-state crossover (e.g., singlet vs. triplet Ru intermediates) .

Experimental validation :

  • Synthesize proposed intermediates (e.g., hydride species) for spectroscopic comparison.
  • Use isotopic labeling (e.g., D₂ vs. H₂) to trace hydrogenation pathways.

Q. What theoretical frameworks guide research on its electronic structure?

Methodological Answer: Anchor studies in ligand field theory and molecular orbital analysis :

  • UV-Vis/NIR spectroscopy : Assign d-d transitions (e.g., ⁴Eg ← ⁴A2g for octahedral Ru²⁺).
  • Magnetic measurements : SQUID magnetometry to confirm low-spin d⁶ configuration.
  • Comparative studies : Cross-reference with crystallographic data from analogous η⁶-coordinated Ru complexes .

Key Takeaways for Researchers:

  • Prioritize inert-atmosphere techniques for synthesis and handling.
  • Integrate experimental data with computational models to resolve contradictions.
  • Explore environmental and catalytic applications through ligand modularity.

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